Vactosertib (TEW-7197) is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). It functions as an ATP-competitive inhibitor, blocking the kinase activity of ALK5 and ALK4, which are key transducers of TGF-β signaling involved in cellular proliferation, differentiation, and immune regulation. Its high potency and oral bioavailability make it a critical tool for in vivo studies in oncology and fibrosis research, where TGF-β signaling is often dysregulated.
While other TGF-β/ALK5 inhibitors like Galunisertib and SB431542 are available, they are not direct substitutes for Vactosertib due to significant differences in potency, selectivity, and pharmacokinetic properties. For instance, older tool compounds such as SB431542 have broader activity profiles that can produce confounding off-target effects. Even clinically evaluated alternatives like Galunisertib exhibit lower potency and a distinct safety profile, which can impact experimental outcomes and reproducibility, particularly in sensitive in vivo models. Selecting Vactosertib is a decision to use a compound with a specific, well-defined and highly potent activity profile, which is critical for generating precise and interpretable data.
Vactosertib demonstrates significantly higher potency against the ALK5 receptor compared to other widely used inhibitors. In a direct comparison using 4T1 cells, Vactosertib's IC50 was measured at 11 nM, which is 10-fold more potent than Galunisertib (IC50 = 110 nM). In a separate study on osteosarcoma cells, Galunisertib and the common tool compound SB431542 required much higher concentrations (12 µM and 2,050 µM, respectively) to achieve their IC50 for growth inhibition, whereas Vactosertib's IC50 was in the range of 0.79-2.1 µM.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | Vactosertib: 11 nM (4T1 cells); 0.79-2.1 µM (osteosarcoma cell growth) |
| Comparator Or Baseline | Galunisertib: 110 nM (4T1 cells); 12 µM (osteosarcoma cell growth). SB431542: 2,050 µM (osteosarcoma cell growth) |
| Quantified Difference | 10-fold more potent than Galunisertib in 4T1 cells; orders of magnitude more potent than Galunisertib and SB431542 in osteosarcoma models. |
| Conditions | Cell-based assays measuring ALK5 pathway inhibition (4T1) and cell growth (osteosarcoma). |
Higher potency allows for the use of lower concentrations in vitro and potentially lower doses in vivo, reducing the risk of off-target effects and improving the therapeutic window.
A key procurement differentiator for Vactosertib is its demonstrated suitability for oral administration in animal models. Pharmacokinetic studies in rats established an oral bioavailability of 51%. This contrasts with earlier generation ALK5 inhibitors like IN-1130, which were noted for having relatively low oral bioavailability, limiting their clinical and preclinical utility. The reliable oral absorption of Vactosertib simplifies experimental design for long-term in vivo studies, avoiding the need for more invasive or complex administration routes.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 51% in rats |
| Comparator Or Baseline | Older ALK5 inhibitor IN-1130 reported as having 'relatively low' oral bioavailability. |
| Quantified Difference | Significantly improved oral bioavailability over previous tool compounds. |
| Conditions | Pharmacokinetic study in rats. |
High oral bioavailability enables consistent and convenient dosing for chronic in vivo experiments, improving animal welfare and the reproducibility of results.
Vactosertib was designed for high selectivity toward ALK5, a critical factor for minimizing confounding data from off-target kinase inhibition. A selectivity screen against 320 protein kinases confirmed Vactosertib is a highly selective inhibitor of ALK5 (IC50 = 13 nM) and the closely related ALK4 (IC50 = 11 nM). A separate competitive binding assay showed a higher selectivity for Vactosertib over Galunisertib, though another compound, HYL001, scored intermediate between the two. This focused activity profile ensures that observed biological effects can be more confidently attributed to the inhibition of the TGF-β pathway.
| Evidence Dimension | Kinase Selectivity |
| Target Compound Data | Highly selective for ALK4/ALK5 in a panel of 320 kinases. |
| Comparator Or Baseline | Demonstrated higher selectivity than Galunisertib in a competitive binding assay. |
| Quantified Difference | Qualitatively described as 'highly selective' with low nanomolar IC50 values for target kinases. |
| Conditions | In vitro kinase panel screening and competitive binding assays. |
High selectivity is crucial for data integrity, reducing the risk that experimental results are skewed by unintended inhibition of other signaling pathways.
Vactosertib exhibits well-characterized solubility in solvents commonly used for both in vitro and in vivo research. It is highly soluble in DMSO at concentrations up to 100 mg/mL (250.36 mM). For in vivo work, established formulations include a clear solution in 10% DMSO + 90% Corn Oil and a clear solution in 10% DMSO + 90% (20% SBE-β-CD in Saline), both achieving at least 2.5 mg/mL. This documented solubility provides a clear and reproducible protocol for preparing stock solutions and dosing vehicles, a practical advantage over materials with poorly defined handling characteristics.
| Evidence Dimension | Solubility in Common Vehicles |
| Target Compound Data | DMSO: 100 mg/mL; 10% DMSO/Corn Oil: ≥ 2.5 mg/mL; 10% DMSO/20% SBE-β-CD: ≥ 2.5 mg/mL. |
| Comparator Or Baseline | General baseline for a workable preclinical compound. |
| Quantified Difference | Not applicable (provides formulation assurance). |
| Conditions | Standard laboratory solvents and in vivo formulation vehicles. |
Clearly defined solubility and formulation protocols save development time and reduce the risk of precipitation or inconsistent dosing, ensuring experimental reliability.
Vactosertib is the right choice for long-term cancer models where consistent target engagement via oral administration is required. Its high potency and 51% oral bioavailability allow for effective systemic inhibition of TGF-β signaling, as demonstrated in mouse models of multiple myeloma and osteosarcoma, without the complications of frequent injections.
For investigating the role of TGF-β in fibrotic diseases, Vactosertib's high selectivity for ALK5/4 is critical. This precision ensures that anti-fibrotic effects, such as the regression of fibrotic plaques observed in rat models, can be confidently attributed to ALK5 inhibition rather than confounding off-target activities.
When combining a TGF-β inhibitor with immunotherapy, a well-characterized agent is essential. Vactosertib's defined potency and selectivity make it a reliable partner for combination studies, where it has been shown to modulate the tumor microenvironment by reducing immunosuppressive cells and enhancing anti-tumor immunity.